molecular formula C10H16N2O3S B13779032 (1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide

(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide

Cat. No.: B13779032
M. Wt: 244.31 g/mol
InChI Key: DJGFKGVBIMNQPA-GMSGAONNSA-N
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Description

(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, an amino group, and a sulfonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide involves multiple steps, including the formation of the cyclopropane ring and the introduction of the sulfonyl group. The reaction conditions typically require specific catalysts and reagents to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification through crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can produce a variety of derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: Shares some structural similarities but differs in its pharmacological effects.

    2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a cyclopropane ring but different functional groups and applications.

    Sulfur Compounds: Various sulfur-containing compounds that may have similar chemical properties but different biological activities.

Uniqueness

(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H16N2O3S/c1-3-7-6-10(7,11)8(13)12-16(14,15)9(2)4-5-9/h3,7H,1,4-6,11H2,2H3,(H,12,13)/t7-,10-/m1/s1

InChI Key

DJGFKGVBIMNQPA-GMSGAONNSA-N

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C=C)N

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C=C)N

Origin of Product

United States

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